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molecular formula C8H4BrF6NO B8305985 2-Bromo-6-(hexafluoro-2-hydroxyprop-2-yl)pyridine

2-Bromo-6-(hexafluoro-2-hydroxyprop-2-yl)pyridine

Cat. No. B8305985
M. Wt: 324.02 g/mol
InChI Key: FVAAOCYFPRQZNQ-UHFFFAOYSA-N
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Patent
US05527827

Procedure details

To a suspension of 2,6-dibromopyridine (2.37 g, 10 mmol) in THF (25 mL) at -70° there was added slowly n-BuLi, 1.4M, in hexane (7.9mL, 11 mmol). The resulting mixture was stirred in the cold until a solution was obtained (10 min). This solution was cannulated into a solution of hexafluoroacetone prepared by bubbling hexafluoroacetone into THF (10 mL) at -70° for 3 min. The resulting reaction mixture was stirred for 15 min., then quenched with an aqueous solution of NH4Cl (8 mL). The suspension was allowed to warm to r.t. and was extracted with Et2O. After drying and evaporation of the organic extract, the residue was chromatographed on silica gel with hexane:EtOAc, followed by bulb-to-bulb distillation to afford the title compound, m.p. 67°-69° C.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[Li]CCCC.CCCCCC.[F:20][C:21]([F:29])([F:28])[C:22]([C:24]([F:27])([F:26])[F:25])=[O:23]>C1COCC1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:22]([OH:23])([C:24]([F:27])([F:26])[F:25])[C:21]([F:29])([F:28])[F:20])[N:3]=1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
7.9 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in the cold until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (10 min)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
by bubbling hexafluoroacetone into THF (10 mL) at -70° for 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with an aqueous solution of NH4Cl (8 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic extract
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel with hexane
DISTILLATION
Type
DISTILLATION
Details
EtOAc, followed by bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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